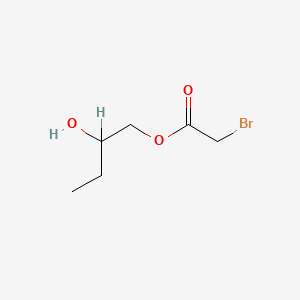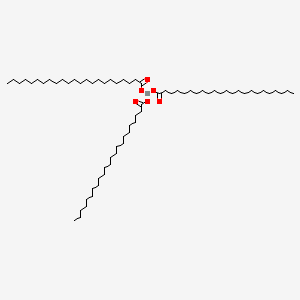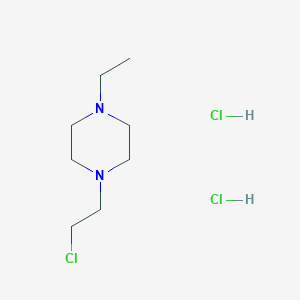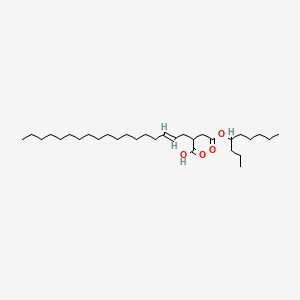
4-Nonyl hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Nonil hidrógeno 2-octadecenilsuccinato es un compuesto orgánico con la fórmula molecular C31H58O4. Se caracteriza por la presencia de un grupo nonil, un grupo octadecenil y una parte succinato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Nonil hidrógeno 2-octadecenilsuccinato generalmente implica la esterificación del ácido succínico con alcohol 4-nonílico y 2-octadecen-1-ol. La reacción se suele llevar a cabo en presencia de un catalizador ácido, como ácido sulfúrico o ácido p-toluensulfónico, bajo condiciones de reflujo. La mezcla de reacción se purifica luego por destilación o cromatografía para obtener el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 4-Nonil hidrógeno 2-octadecenilsuccinato se puede ampliar utilizando reactores de flujo continuo. Esto permite un mejor control de los parámetros de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto. El uso de sistemas automatizados también garantiza la coherencia y la eficiencia en el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Nonil hidrógeno 2-octadecenilsuccinato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.
Sustitución: Los grupos nonil y octadecenil se pueden sustituir por otros grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos como los haluros de alquilo o los haluros de arilo en presencia de una base pueden facilitar las reacciones de sustitución.
Productos principales
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Derivados alquilo o arilo sustituidos.
Aplicaciones Científicas De Investigación
El 4-Nonil hidrógeno 2-octadecenilsuccinato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su posible papel en los sistemas biológicos, como las interacciones con la membrana celular.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la formulación de tensioactivos, lubricantes y plastificantes.
Mecanismo De Acción
El mecanismo de acción del 4-Nonil hidrógeno 2-octadecenilsuccinato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Nonil hidrógeno 2-octadecenilsuccinato
- 4-Nonil hidrógeno 2-octadecilsuccinato
- 4-Nonil hidrógeno 2-octadecadienilsuccinato
Singularidad
El 4-Nonil hidrógeno 2-octadecenilsuccinato es único debido a la presencia de ambos grupos nonil y octadecenil, que confieren propiedades fisicoquímicas distintas. Estas características estructurales lo hacen particularmente adecuado para aplicaciones en formulaciones de tensioactivos y lubricantes, donde se requiere un equilibrio específico hidrofóbico e hidrofílico.
Propiedades
Número CAS |
93904-75-7 |
|---|---|
Fórmula molecular |
C31H58O4 |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
(E)-2-(2-nonan-4-yloxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C31H58O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25-28(31(33)34)27-30(32)35-29(24-6-3)26-22-8-5-2/h21,23,28-29H,4-20,22,24-27H2,1-3H3,(H,33,34)/b23-21+ |
Clave InChI |
YWQOOLYQWJYRPX-XTQSDGFTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC(CCC)CCCCC)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC(CCC)CCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



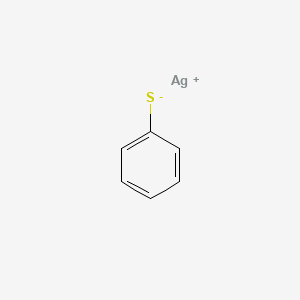


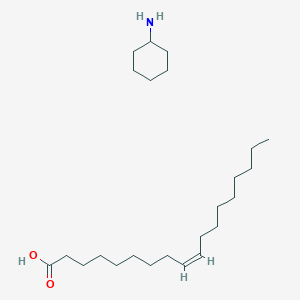
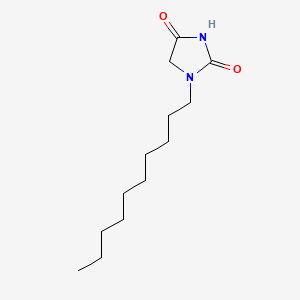
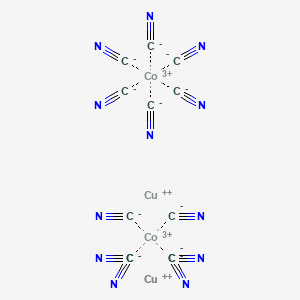

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
